![molecular formula C15H16N4O3S B2608246 N-(4,5-dihydrothiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide CAS No. 1214861-24-1](/img/structure/B2608246.png)
N-(4,5-dihydrothiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide
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Description
N-(4,5-dihydrothiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide is a useful research compound. Its molecular formula is C15H16N4O3S and its molecular weight is 332.38. The purity is usually 95%.
BenchChem offers high-quality N-(4,5-dihydrothiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,5-dihydrothiazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Benzodiazepine Derivatives
A novel method for the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives has been developed. This method involves the use of an aromatic diamine, Meldrum's acid, and an isocyanide in dichloromethane (CH2Cl2) at ambient temperature, yielding high yields without any catalyst or activation. These compounds share structural similarities with triflubazam, clobazam, and other 1,5-benzodiazepines, known for their broad spectrum of biological activities. This synthesis approach offers an alternative route for generating benzodiazepine derivatives, highlighting the compound's relevance in producing pharmacophores with significant therapeutic potential (Shaabani et al., 2009).
properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c20-12(19-15-16-7-8-23-15)6-5-11-14(22)17-10-4-2-1-3-9(10)13(21)18-11/h1-4,11H,5-8H2,(H,17,22)(H,18,21)(H,16,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTBAHXNUXBYTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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